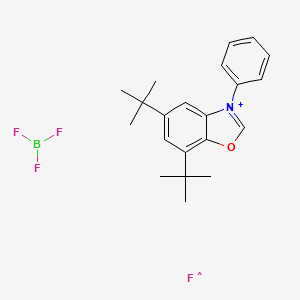
Benzoxazolium, 5,7-bis(1,1-dimethylethyl)-3-phenyl-, tetrafluoroborate(1-) (1:1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Di-tert-butyl-3-phenylbenzo[d]oxazol-3-ium tetrafluoroborate is a chemical compound with the empirical formula C21H26BF4NO and a molecular weight of 395.24 g/mol . It is known for its role as an N-heterocyclic carbene salt, which activates free alcohols for C-C cross-coupling reactions with aryl halides .
Méthodes De Préparation
The synthesis of 5,7-Di-tert-butyl-3-phenylbenzo[d]oxazol-3-ium tetrafluoroborate involves a robust and selective metallaphotoredox-based cross-coupling platform. This method utilizes a nickel catalyst and a photoredox catalyst, such as [Ir(dtbbpy)(ppy)2]PF6, to facilitate the deoxygenative coupling of free alcohols . The reaction conditions are mild and efficient, making it suitable for industrial production .
Analyse Des Réactions Chimiques
5,7-Di-tert-butyl-3-phenylbenzo[d]oxazol-3-ium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced using appropriate reducing agents.
Substitution: The compound participates in substitution reactions, particularly in the presence of aryl halides.
Common reagents used in these reactions include nickel catalysts and photoredox catalysts . The major products formed from these reactions are typically cross-coupled products, which are valuable intermediates in organic synthesis .
Applications De Recherche Scientifique
5,7-Di-tert-butyl-3-phenylbenzo[d]oxazol-3-ium tetrafluoroborate has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules through C-C cross-coupling reactions.
Biology: The compound’s ability to activate free alcohols makes it useful in the modification of biomolecules.
Industry: The compound is employed in the production of fine chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 5,7-Di-tert-butyl-3-phenylbenzo[d]oxazol-3-ium tetrafluoroborate involves the activation of free alcohols through the formation of an N-heterocyclic carbene intermediate. This intermediate then participates in C-C cross-coupling reactions with aryl halides, facilitated by a nickel catalyst and a photoredox catalyst . The molecular targets and pathways involved include the activation of alcohols and the subsequent formation of cross-coupled products .
Comparaison Avec Des Composés Similaires
Similar compounds to 5,7-Di-tert-butyl-3-phenylbenzo[d]oxazol-3-ium tetrafluoroborate include:
- 5,7-Di-tert-butyl-3-(3,5-dimethylphenyl)benzo[d]oxazol-3-ium tetrafluoroborate
- 5,7-Di-tert-butyl-3-(4-methoxyphenyl)benzo[d]oxazol-3-ium tetrafluoroborate
- 5,7-Di-tert-butyl-3-(4-chlorophenyl)benzo[d]oxazol-3-ium tetrafluoroborate
These compounds share a similar skeleton but differ in the substituents on the phenyl ring, which can affect their reactivity and applications . The uniqueness of 5,7-Di-tert-butyl-3-phenylbenzo[d]oxazol-3-ium tetrafluoroborate lies in its specific structure and its ability to activate free alcohols for C-C cross-coupling reactions .
Propriétés
Formule moléculaire |
C21H26BF4NO+ |
|---|---|
Poids moléculaire |
395.2 g/mol |
InChI |
InChI=1S/C21H26NO.BF3.F/c1-20(2,3)15-12-17(21(4,5)6)19-18(13-15)22(14-23-19)16-10-8-7-9-11-16;2-1(3)4;/h7-14H,1-6H3;;/q+1;; |
Clé InChI |
BKDXDYXHSDWXJC-UHFFFAOYSA-N |
SMILES canonique |
B(F)(F)F.CC(C)(C)C1=CC(=C2C(=C1)[N+](=CO2)C3=CC=CC=C3)C(C)(C)C.[F] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















